molecular formula C17H25NO4 B5800307 N-cycloheptyl-2,4,5-trimethoxybenzamide

N-cycloheptyl-2,4,5-trimethoxybenzamide

Cat. No. B5800307
M. Wt: 307.4 g/mol
InChI Key: OBDMISDFLMVPNH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds structurally related to N-cycloheptyl-2,4,5-trimethoxybenzamide, such as N-cyclohexyl-2-nitrobenzamide, involves specific chemical pathways that include acylation reactions and characterizations by spectroscopic data and X-ray diffraction analysis (Saeed, Hussain, & Bolte, 2010). Similarly, the synthesis of tropane benzamides with structural similarities emphasizes the use of NMR methods for determining molecular structures, indicating a complex synthetic process tailored to incorporate specific functional groups and structural frameworks (Gálvez, Arias, Cabezas, & Martínez, 1990).

Molecular Structure Analysis

Molecular structure determination is crucial for understanding the chemical and physical properties of compounds like N-cycloheptyl-2,4,5-trimethoxybenzamide. Studies have utilized X-ray diffraction analysis to elucidate the crystal structures of similar compounds, providing insights into their molecular geometries, crystal packing, and intermolecular interactions (Saeed, Hussain, & Bolte, 2010).

Chemical Reactions and Properties

The chemical reactions involving compounds with similar structural features to N-cycloheptyl-2,4,5-trimethoxybenzamide often include cycloaddition reactions, highlighting their reactivity and potential for forming complex molecular architectures. For instance, N-fluorobenzamide-directed formal [4+2] cycloaddition reactions with maleic anhydride showcase the versatility of these compounds in synthesizing fluorescent aminonaphthalic anhydrides (Lu, Wang, Chang, Liu, & Li, 2022).

Mechanism of Action

The mechanism of action of “N-cycloheptyl-2,4,5-trimethoxybenzamide” is not clear from the available resources. It’s worth noting that related compounds, such as trimethobenzamide, have been studied for their antiemetic properties, but it’s unclear if this applies to "N-cycloheptyl-2,4,5-trimethoxybenzamide" .

properties

IUPAC Name

N-cycloheptyl-2,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO4/c1-20-14-11-16(22-3)15(21-2)10-13(14)17(19)18-12-8-6-4-5-7-9-12/h10-12H,4-9H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBDMISDFLMVPNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(=O)NC2CCCCCC2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cycloheptyl-2,4,5-trimethoxybenzamide

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